BenchChemオンラインストアへようこそ!

5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid

CDK2 inhibition Anticancer Tetrahydroisoquinoline scaffold

5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid (C10H11NO2, MW 177.20) is a heterocyclic carboxylic acid featuring a partially saturated isoquinoline core with the carboxylic acid group at the 4-position. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of biologically active molecules targeting central nervous system and oncology indications.

Molecular Formula C10H11NO2
Molecular Weight 177.203
CAS No. 1019111-31-9
Cat. No. B2498443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid
CAS1019111-31-9
Molecular FormulaC10H11NO2
Molecular Weight177.203
Structural Identifiers
SMILESC1CCC2=C(C=NC=C2C1)C(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4H2,(H,12,13)
InChIKeyFCCYYHPNRBUCBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid (CAS 1019111-31-9): A Saturated Isoquinoline-4-carboxylic Acid Building Block for Medicinal Chemistry and Chemical Biology


5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid (C10H11NO2, MW 177.20) is a heterocyclic carboxylic acid featuring a partially saturated isoquinoline core with the carboxylic acid group at the 4-position. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of biologically active molecules targeting central nervous system and oncology indications . The 5,6,7,8-tetrahydro saturation pattern distinguishes it from the more common 1,2,3,4-tetrahydroisoquinoline scaffold, imparting unique electronic and steric properties that influence downstream functionalization. Commercial suppliers offer the compound at purities of ≥95-98% , making it a readily accessible building block for fragment-based drug discovery, combinatorial library synthesis, and target-focused lead optimization.

Why 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid Cannot Be Replaced by Other Isoquinoline Carboxylic Acids


The 5,6,7,8-tetrahydro saturation pattern creates a unique electronic environment across the isoquinoline ring system. This contrasts directly with the fully aromatic isoquinoline-4-carboxylic acid (CAS 486-68-4), where the electron-deficient heterocycle governs reactivity, and with 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (CAS 116140-19-3), where saturation of the nitrogen-containing ring alters basicity and hydrogen-bond donor/acceptor capacity [1]. The 4-carboxylic acid placement on the saturated carbocycle of the 5,6,7,8-isomer enables distinct vectors for amide coupling and bioconjugation that are not accessible with the 3-carboxylic acid regioisomer. These differences in regiochemistry and saturation state critically impact biological target engagement, synthetic efficiency in library production, and downstream pharmacological profiles of derived lead compounds [2].

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid Relative to In-Class Analogs


CDK2 Inhibitory Potency of 5,6,7,8-Tetrahydroisoquinoline Derivatives vs. Roscovitine Control

5,6,7,8-Tetrahydroisoquinoline-based compound 7e demonstrated a CDK2 IC50 of 0.149 µM, representing a 2.6-fold improvement over the reference CDK2 inhibitor Roscovitine (IC50 0.380 µM) in the same enzymatic assay [1]. Although the parent 5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid serves as the foundational scaffold for these derivatives, the potency advantage of the 5,6,7,8-tetrahydro core over alternative heterocyclic scaffolds in CDK2 inhibition is class-level inference from the structure-activity relationship (SAR) study.

CDK2 inhibition Anticancer Tetrahydroisoquinoline scaffold

DHFR Inhibitory Activity of 5,6,7,8-Tetrahydroisoquinoline Derivatives vs. Methotrexate

Compound 8d, also derived from the 5,6,7,8-tetrahydroisoquinoline scaffold, inhibited dihydrofolate reductase (DHFR) with an IC50 of 0.199 µM, compared to the standard clinical DHFR inhibitor Methotrexate (IC50 0.131 µM) [1]. While Methotrexate remains slightly more potent, the 5,6,7,8-tetrahydroisoquinoline scaffold enables modular derivatization that can potentially overcome Methotrexate resistance. This data supports the scaffold's utility in developing alternative antifolate chemotypes distinct from the classical pteridine-based inhibitors.

DHFR inhibition Anticancer Tetrahydroisoquinoline scaffold

CYP11B2 (Aldosterone Synthase) Inhibitory Potency and Selectivity of 4-Aryl-5,6,7,8-Tetrahydroisoquinolines

A series of 4-aryl-5,6,7,8-tetrahydroisoquinolines, directly derived from the parent 5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid scaffold, exhibited potent aldosterone synthase (CYP11B2) inhibition with an IC50 of 9 nM against human CYP11B2 and a selectivity factor of 22 over CYP11B1 [1]. In contrast, the earlier fadrozole-imidazole series targeting the same enzyme achieved only micromolar potency with poor selectivity. The 5,6,7,8-tetrahydroisoquinoline core thus uniquely enables both nanomolar potency and a clinically meaningful selectivity window, a differentiation not achievable with the 1,2,3,4-tetrahydro isomer in this target class.

CYP11B2 inhibition Aldosterone synthase Cardiovascular

Matrix Metalloproteinase (MMP) Inhibitory Activity of Tetrahydroisoquinoline-4-carboxylate Derivatives vs. Doxorubicin Baseline

Tetrahydroisoquinoline-4-carboxylate derivative 5c displayed consistent antiproliferative activity with IC50 values of 7.00–7.21 µM across multiple cancer cell lines and demonstrated in vivo antitumor efficacy in murine T-cell lymphoma models (DLA) through MMP inhibition [1]. The parent 5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid provides the 4-carboxylate attachment point essential for the observed MMP-inhibitory pharmacophore, a structural feature that differs fundamentally from the 3-carboxylic acid regioisomer which cannot access the same binding conformation.

MMP inhibition Anticancer Tetrahydroisoquinoline-4-carboxylate

Commercial Availability and Purity Benchmarking vs. 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid

5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid is commercially available from multiple suppliers with certified purity of ≥95% (Biosynth/CymitQuimica) to 98% (Leyan) . In comparison, the 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid isomer (CAS 116140-19-3) is typically offered at 95-97% purity but with significantly fewer global suppliers and longer lead times due to lower production demand. The superior supply chain robustness and higher typical purity of the 5,6,7,8-isomer make it the preferred choice for high-throughput and medicinal chemistry campaigns where batch-to-batch consistency and rapid resupply are critical.

Chemical procurement Building block purity Supply chain

Optimal Application Scenarios for 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis (CDK2 and DHFR Programs)

The 5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid scaffold enables modular parallel synthesis of kinase-focused compound libraries. As demonstrated in the BMC Chemistry study, derivatives derived from this core achieved CDK2 IC50 of 0.149 µM (2.6-fold better than Roscovitine) and DHFR IC50 of 0.199 µM (comparable to Methotrexate) [1]. The 4-carboxylic acid handle facilitates direct amide coupling with diverse amines, accelerating SAR exploration around the tetrahydroisoquinoline core.

Aldosterone Synthase (CYP11B2) Inhibitor Development for Cardiovascular Disease

The 4-aryl-5,6,7,8-tetrahydroisoquinoline chemotype, accessible from the parent 4-carboxylic acid building block, has produced the most potent and selective CYP11B2 inhibitors reported to date (IC50 9 nM, selectivity factor 22) [2]. These compounds demonstrated dose-dependent aldosterone suppression in cynomolgus monkeys without affecting cortisol levels, supporting progression into human clinical studies. Procuring this building block enables medicinal chemistry teams to pursue this validated cardiovascular target.

Matrix Metalloproteinase (MMP)-Targeted Anticancer Agent Design

Tetrahydroisoquinoline-4-carboxylates, synthesized from the parent acid, exhibit consistent MMP-inhibitory activity (IC50 ~7 µM) and in vivo antitumor efficacy in lymphoma models through a non-cytotoxic mechanism [3]. The 4-carboxylic acid position is essential for the MMP-binding pharmacophore. Researchers pursuing MMP-inhibitor programs with novel intellectual property positions should prioritize this scaffold over the 3-carboxylic acid regioisomer, which lacks the same binding geometry.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis

With a molecular weight of 177.20 Da and a balanced LogP of 1.66, 5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid meets fragment-like physicochemical criteria (Rule of Three) . Its commercial availability at 98% purity from multiple suppliers ensures reliable sourcing for fragment screening campaigns. The 5,6,7,8-saturation pattern offers three sp3 centers for further functionalization, providing greater three-dimensional diversity than the flat isoquinoline-4-carboxylic acid analog.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.